molecular formula C13H15N5O5S B13819152 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

Cat. No.: B13819152
M. Wt: 353.36 g/mol
InChI Key: PKSKQPGNLNPMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Coupling with benzoyl chloride: The sulfonamide intermediate can then be coupled with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Introduction of the uracil moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil is unique due to its complex structure, which combines a sulfonamide group with a benzoyl and uracil moiety

Properties

Molecular Formula

C13H15N5O5S

Molecular Weight

353.36 g/mol

IUPAC Name

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

InChI

InChI=1S/C13H15N5O5S/c1-15-17-24(22,23)8-5-3-7(4-6-8)10(19)9-11(14)18(2)13(21)16-12(9)20/h3-6,15,17H,14H2,1-2H3,(H,16,20,21)

InChI Key

PKSKQPGNLNPMTL-UHFFFAOYSA-N

Canonical SMILES

CNNS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=C(N(C(=O)NC2=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.